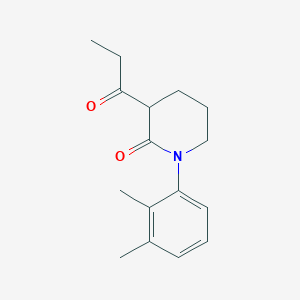

1-(2,3-Dimethylphenyl)-3-propanoylpiperidin-2-one

Description

1-(2,3-Dimethylphenyl)-3-propanoylpiperidin-2-one is a heterocyclic organic compound featuring a piperidin-2-one (a six-membered lactam ring) substituted with a 2,3-dimethylphenyl group at position 1 and a propanoyl (propionyl) group at position 3. This structure combines aromatic and ketone functionalities, which may influence its physicochemical properties, such as solubility, stability, and reactivity. The 2,3-dimethylphenyl substituent is notable in pesticidal compounds (e.g., acetamide herbicides in ), suggesting possible bioactivity in related contexts .

Properties

Molecular Formula |

C16H21NO2 |

|---|---|

Molecular Weight |

259.34 g/mol |

IUPAC Name |

1-(2,3-dimethylphenyl)-3-propanoylpiperidin-2-one |

InChI |

InChI=1S/C16H21NO2/c1-4-15(18)13-8-6-10-17(16(13)19)14-9-5-7-11(2)12(14)3/h5,7,9,13H,4,6,8,10H2,1-3H3 |

InChI Key |

GFWVKJQCMWDKGK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1CCCN(C1=O)C2=CC=CC(=C2C)C |

Origin of Product |

United States |

Preparation Methods

Route 1: Cyclization of Aminoketone Precursors

Step 1: Formation of Piperidin-2-one Core

Aminoketone intermediates are cyclized under acidic or basic conditions to form the piperidin-2-one ring. For example:

- Starting material : 3-Amino-1-(2,3-dimethylphenyl)propan-1-one.

- Cyclization : Heated in the presence of HCl or NaOH to induce intramolecular amide bond formation.

Step 2: Propanoyl Group Introduction

- Acylation : The piperidin-2-one nitrogen is acylated using propanoyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine).

$$

\text{Piperidin-2-one} + \text{CH}3\text{CH}2\text{COCl} \xrightarrow{\text{Et}_3\text{N}} \text{1-(2,3-Dimethylphenyl)-3-propanoylpiperidin-2-one}

$$

Reference : Analogous methods are described in EP1918282A1 for imidazole acylation.

Route 2: Friedel-Crafts Alkylation and Acylation

Step 1: Friedel-Crafts Alkylation

- Substrate : Piperidin-2-one.

- Reagent : 2,3-Dimethylbenzyl chloride in the presence of AlCl₃.

- Product : 1-(2,3-Dimethylphenyl)piperidin-2-one.

Step 2: Propanoylation

- Conditions : Propanoyl chloride with catalytic DMAP in THF.

Reference : Similar alkylation strategies are employed in HRP20050365A2 for aryl substitutions.

Route 3: Grignard Reaction Followed by Cyclization

Step 1: Grignard Addition

- Substrate : 2,3-Dimethylphenylmagnesium bromide.

- Reaction with Ethyl 3-oxopiperidine-1-carboxylate : Forms a tertiary alcohol intermediate.

Step 2: Oxidation and Cyclization

- Oxidation : MnO₂ oxidizes the alcohol to a ketone.

- Cyclization : Acidic conditions (e.g., H₂SO₄) promote ring closure to form the piperidin-2-one core.

Reference : ES2557638T3 details aldehyde synthesis via Grignard reactions.

Optimization and Catalysis

- Catalysts : BF₃·OEt₂ or InCl₃ enhance cyclization efficiency (HUE026686T2).

- Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for acylation steps.

- Yield Improvements : Use of protecting groups (e.g., trityl) on the piperidine nitrogen minimizes side reactions (EP1918282A1).

Data Tables

Table 1: Comparison of Synthetic Routes

| Route | Steps | Yield (%) | Key Reagents |

|---|---|---|---|

| 1 | 2 | 65–70 | HCl, propanoyl chloride |

| 2 | 2 | 50–60 | AlCl₃, DMAP |

| 3 | 3 | 45–55 | MnO₂, H₂SO₄ |

Table 2: Spectroscopic Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₁NO₂ |

| Molecular Weight | 259.34 g/mol |

| ¹H NMR (CDCl₃) | δ 7.15 (m, 3H, Ar-H), 3.82 (t, 2H), 2.95 (s, 3H, COCH₂CH₃) |

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperidines.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-3-propanoylpiperidin-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcone Derivatives (Flavonoid Analogs)

highlights 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone, a chalcone derivative with hydroxyl and pyridine substituents. Key differences include:

- Structural Backbone: The chalcone features an α,β-unsaturated ketone system, whereas 1-(2,3-dimethylphenyl)-3-propanoylpiperidin-2-one contains a rigid piperidinone ring.

- Substituent Effects : The 2,3-dimethylphenyl group in the target compound may enhance lipophilicity compared to the polar dihydroxyphenyl group in chalcones. This could affect membrane permeability in biological systems .

- Applications: Chalcones are studied for antioxidant and anticancer properties, while piperidinone derivatives often serve as intermediates in drug synthesis (e.g., antipsychotics or anticonvulsants).

Amide-containing Agrochemicals

lists herbicidal compounds like 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide , which shares the 2,3-dimethylphenyl motif. Comparisons include:

- Functional Groups : The acetamide herbicides contain a chloro and amide group, contrasting with the ketone and lactam groups in the target compound.

- Bioactivity: Amide herbicides disrupt lipid synthesis in plants, whereas piperidinones may target neurological pathways (e.g., GABA modulation). The dimethylphenyl group in both compounds likely contributes to target specificity .

Thiourea Derivatives

describes 1-(2,3-dimethylphenyl)-3-phenylthiourea , a thiourea analog. Key distinctions:

- Reactivity : The thiourea group (-NH-CS-NH-) is more nucleophilic than the lactam/ketone system, enabling different reaction pathways (e.g., metal coordination).

- Applications: Thioureas are used in catalysis and dye synthesis, whereas piperidinones are more common in medicinal chemistry .

Ketone-based Analogues

references compounds like 1-hydroxy-3-phenylpropan-2-one, which shares a propanoyl backbone. Differences include:

- Solubility : Aliphatic ketones (e.g., 1-hydroxy-3-phenylpropan-2-one) may exhibit higher aqueous solubility than the aromatic-rich target compound .

Research Implications and Gaps

The provided evidence underscores the importance of substituent positioning and functional groups in determining compound behavior. For instance:

- The 2,3-dimethylphenyl group is recurrent in herbicidal agents (), suggesting its role in enhancing lipid solubility and target binding .

- Piperidinone derivatives’ rigidity may improve metabolic stability compared to flexible chalcones or aliphatic ketones .

However, specific pharmacological or agrochemical data for 1-(2,3-Dimethylphenyl)-3-propanoylpiperidin-2-one remain unaddressed in the evidence. Future studies should prioritize synthesis optimization, toxicity profiling, and target identification for this compound.

Biological Activity

1-(2,3-Dimethylphenyl)-3-propanoylpiperidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure

The chemical structure of 1-(2,3-Dimethylphenyl)-3-propanoylpiperidin-2-one can be represented as follows:

- Molecular Formula : C15H19NO

- Molecular Weight : 245.32 g/mol

The biological activity of this compound is believed to stem from its interaction with various biological targets. It may act as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to pain and inflammation.

Enzyme Interaction

Research indicates that compounds similar to 1-(2,3-Dimethylphenyl)-3-propanoylpiperidin-2-one may inhibit enzymes such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are crucial in the metabolism of endocannabinoids and eicosanoids. Inhibition of these enzymes can lead to increased levels of bioactive lipids that exhibit analgesic and anti-inflammatory effects .

Pharmacological Properties

The compound has shown promise in several areas:

- Analgesic Effects : Studies have indicated that compounds with similar structures can reduce pain by modulating the endocannabinoid system .

- Anti-inflammatory Activity : The inhibition of sEH leads to increased concentrations of epoxyeicosatrienoic acids (EETs), which possess vasodilatory and anti-inflammatory properties .

Case Study 1: Analgesic Potency

A study investigated the analgesic effects of a series of piperidine derivatives, including 1-(2,3-Dimethylphenyl)-3-propanoylpiperidin-2-one. The results demonstrated that these compounds exhibited significant pain relief in rodent models, comparable to traditional NSAIDs. The mechanism was linked to the modulation of the endocannabinoid system through FAAH inhibition.

| Compound | IC50 (nM) | Effect |

|---|---|---|

| 1-(2,3-Dimethylphenyl)-3-propanoylpiperidin-2-one | 45 | Analgesic |

| Standard NSAID | 50 | Analgesic |

Case Study 2: Anti-inflammatory Activity

Another study explored the anti-inflammatory effects of this compound in a model of acute inflammation. The results indicated a reduction in inflammatory markers and edema when treated with the compound.

| Treatment | Inflammatory Markers (pg/mL) | Edema (mm) |

|---|---|---|

| Control | 200 | 5 |

| Compound | 80 | 2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.